Scientific Field: Medical Pharmacology
Methods of Application: The drug is administered orally.
Scientific Field: Cardiology
Application Summary: In 2007, the Norwegian company Bio-Medisinsk Innovasjon AS (BMI) completed a clinical phase II study to investigate the effect of piboserod in patients with chronic heart failure.
Methods of Application: This was a prospective, double-blind, parallel group trial in patients with NYHA class II–IV HF and LV ejection fraction (EF) 0.35.
Results or Outcomes: Piboserod significantly increased LVEF by 1.7% vs. placebo (CI 0.3, 3.2, P = 0.020), primarily through reduced end-systolic volume from 165 to 158 mL (P = 0.060).
Scientific Field: Oncology
Application Summary: Piboserod is a selective antagonist of the G-protein-coupled HTR4 serotonin receptor.
Application Summary: Piboserod is a selective antagonist of the G-protein-coupled HTR4 serotonin receptor.
Piboserod hydrochloride, also known as SB-207266, is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor. Initially developed by GlaxoSmithKline, it was marketed under the trade name Serlipet for treating conditions such as atrial fibrillation and irritable bowel syndrome. The compound's molecular formula is C22H31N3O2, and it has a molecular weight of approximately 369.5 g/mol .
Piboserod acts as a specific antagonist of the 5-HT4 receptor, a subtype of serotonin receptors [, ]. Serotonin plays a role in various bodily functions, including gut motility and heart function. By blocking the 5-HT4 receptor, piboserod potentially disrupts the signaling pathway mediated by serotonin, leading to its observed effects.
Piboserod functions primarily as a specific antagonist of the 5-HT4 receptor, which plays a significant role in gastrointestinal motility and cardiac function. Research indicates that it can inhibit serotonin-induced effects on peristalsis and defecation in animal models. Furthermore, its antagonistic properties at the 5-HT4 receptor make it a candidate for addressing conditions like atrial arrhythmias and overactive bladder by modulating smooth muscle contractility .
The synthesis of piboserod hydrochloride involves several key steps:
Piboserod has been investigated for various therapeutic applications:
Research indicates that piboserod effectively reduces serotonin's potentiating effects on neurally-mediated contractile responses in human detrusor muscle strips. In controlled studies, it demonstrated high potency in antagonizing the enhancing properties of serotonin on bladder contractions, suggesting its utility in treating conditions related to overactive bladder .
Piboserod shares structural and functional similarities with other compounds that target the 5-HT4 receptor. Here are some notable comparisons:
Piboserod's uniqueness lies in its selective antagonism of the 5-HT4 receptor, contrasting with other compounds that may act as agonists or have broader receptor activity profiles.
The synthesis of Piboserod involves a multi-step synthetic route that constructs the complex oxazino[3,2-a]indole framework through carefully orchestrated chemical transformations. The synthetic approach begins with indole-2-carboxylic acid derivatives as the key starting materials . According to the literature, one common synthetic method involves the conversion of indole-3-carboxylic acid to its corresponding acid chloride using oxalyl chloride in dichloromethane with N,N-dimethylformamide as a catalyst .
The general synthetic strategy for constructing the 3,4-dihydro-2H- [3]oxazino[3,2-a]indole core involves several key intermediate compounds. Recent synthetic approaches have demonstrated efficient methods for accessing oxazino[4,3-a]indole architectures through the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol carbonate [5] [6]. In this approach, glycerol carbonate is first treated with tosyl- or mesylchlorides to afford activated glycerol carbonate derivatives, specifically tosylated glycerol-1,2-carbonate (TGC) and mesylated glycerol-1,2-carbonate (MGC) [5].
The alkylation step involves treating NH-indoles with TGC in the presence of cesium carbonate as a base in dimethylformamide. Optimization studies using 1H-indole-2-carboxylate as a model compound revealed that stirring the reaction mixture at 60°C for 3 hours enabled full conversion, improving the yield of the N-glycerylated indole intermediate to 65% [5]. In contrast, the use of MGC resulted in only 44% yield, indicating the superior indole N-glycerination activity of TGC [5].
Following the alkylation step, hydrolysis and acid-induced cyclization of the intermediate N-glycerylated indole-2-carboxylates leads to the formation of the oxazino[3,2-a]indole core structure [5]. The coupling reactions with appropriate amines are then employed to introduce the piperidine substituent, forming the final Piboserod structure through amide bond formation .
Alternative synthetic methodologies have been reported involving cascade addition-cyclization reactions. The addition-cyclization cascade of (1H-indol-2-yl)methanols with vinyl sulfonium salts affords oxazino[4,3-a]indole derivatives in high yields [7]. This approach provides an efficient and general route to oxazino[4,3-a]indole architectures through the reaction between indol-2-yl methanols and diphenylvinylsulfonium salts under basic conditions [8].
The stereochemistry of Piboserod presents significant challenges in its synthetic preparation due to the presence of multiple chiral centers within the molecule. The compound contains a piperidine ring system that contributes to the overall three-dimensional structure and biological activity. The stereochemical configuration around the piperidine nitrogen and the oxazino[3,2-a]indole framework plays a crucial role in determining the compound's binding affinity and selectivity for the 5-HT4 receptor [9].
Molecular docking studies have revealed important stereochemical features of Piboserod's binding mode. The piperidine ring of Piboserod forms a salt bridge with the peripheral anionic site Asp70, further stabilized by hydrogen bonding interactions [9]. This strong interaction is likely the primary driving force for Piboserod binding, consistent with fluorescence quenching experimental findings [9]. Additionally, the indole's benzene ring forms three π-π stacking interactions with Trp231 and Phe329 in the acyl binding pocket, contributing to the stabilization of Piboserod at the active site [9].
The stereochemical considerations extend to the conformational flexibility of the molecule. Molecular dynamics simulations have shown that the number of hydrogen bonds between Piboserod and its target protein fluctuates between 0 and 1, reflecting dynamic behavior characterized by repeated bond formation and dissociation [9]. This may be attributed to the high flexibility of key amino acid residues or alterations in geometric conditions, which could weaken the synergistic effects of salt bridge and hydrogen bond interactions [9].
The absolute stereochemical assignment of Piboserod and related compounds can be achieved through various spectroscopic methods. Vibrational optical activity (VOA) methods, including vibrational circular dichroism (VCD) and Raman optical activity (ROA), have emerged as powerful tools to assess the stereochemistry of drug molecules directly in solution [10]. These methods are particularly valuable when X-ray crystallography is not feasible due to the inability to obtain suitable single crystals [10].
The structural characterization of Piboserod has been accomplished through comprehensive spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the compound's molecular framework and connectivity patterns.
Nuclear Magnetic Resonance Analysis
Proton NMR spectroscopy of Piboserod reveals characteristic chemical shift patterns consistent with the proposed structure [11] [12]. The compound exhibits NMR signatures typical of the oxazino[3,2-a]indole core system, with aromatic protons appearing in the 7.0-8.0 ppm region characteristic of indole systems [13]. The piperidine ring system contributes additional signals in the aliphatic region, with the n-butyl substituent showing characteristic multipicity patterns [11].
High-resolution NMR studies utilizing both 1H and 13C NMR spectroscopy have been employed for structural elucidation of related oxazino[4,3-a]indole compounds [5] [6]. The 13C NMR analysis provides critical information about the carbon framework, with the carbonyl carbon of the amide linkage typically appearing around 160-170 ppm, while the aromatic carbons of the indole system appear in their characteristic chemical shift ranges [14].
For quality control purposes, pharmaceutical preparations of Piboserod are routinely analyzed using proton NMR spectroscopy to confirm structural integrity. Certificate of analysis data indicates that Piboserod samples consistently show NMR spectra that conform to the expected structure [11] [12].
Infrared Spectroscopy
Infrared (IR) spectroscopy serves as a valuable analytical tool for structural characterization of Piboserod, providing information about functional group vibrations and molecular interactions. The IR spectrum of Piboserod exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [15] [16].
The amide carbonyl group in Piboserod displays characteristic C=O stretching vibrations typically observed in the 1600-1700 cm⁻¹ region, consistent with amide I band frequencies [16]. The compound also exhibits N-H bending and C-N stretching vibrations in the amide II region (1500-1600 cm⁻¹) [16]. The aromatic C-H stretching vibrations from the indole system appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the piperidine and butyl substituents contribute to absorptions in the 2800-3000 cm⁻¹ range [15].
The oxazino ring system contributes additional characteristic vibrations, with C-O stretching typically observed around 1000-1200 cm⁻¹. The fingerprint region (400-1500 cm⁻¹) provides a unique spectroscopic signature for Piboserod that can be used for identification and quality control purposes [15].
Mass Spectrometry
Mass spectrometry (MS) analysis provides critical information about the molecular mass and fragmentation patterns of Piboserod. High-resolution mass spectrometry has been employed to confirm the molecular formula and exact mass of the compound [11] [6]. The molecular ion peak appears at m/z 369.241627 (monoisotopic mass), consistent with the molecular formula C22H31N3O2 [17].
LC-MS analysis is routinely employed for identification and purity assessment of Piboserod samples. The compound shows characteristic retention times and mass spectral patterns that conform to expected values [11]. Fragmentation patterns in MS/MS experiments provide additional structural confirmation through the identification of characteristic fragment ions corresponding to the loss of the n-butyl group from the piperidine ring and cleavage of the amide bond [11].
High-Performance Liquid Chromatography (HPLC)
HPLC analysis serves as the primary method for purity determination of Piboserod. Pharmaceutical-grade samples typically exhibit purities of 98-100% as determined by HPLC analysis [11] [12]. The method employs reverse-phase chromatography with appropriate mobile phases to achieve adequate separation and quantification [12].
The HPLC method development for Piboserod purity testing follows established pharmaceutical guidelines. Standard preparation involves dissolving the compound at known concentrations (typically 1 mg/mL) to establish calibration curves [18]. Peak area percentage calculations provide quantitative purity assessments, with impurity peaks identified through comparison with blank injections and standards [18].
X-ray Crystallography
Although specific X-ray crystallographic data for Piboserod were not found in the available literature, crystallographic analysis remains the gold standard for absolute structural determination of pharmaceutical compounds [19] [20]. X-ray crystallography provides definitive information about bond lengths, bond angles, and three-dimensional molecular geometry [20].
Related oxazino[4,3-a]indole compounds have been characterized using X-ray crystallography to elucidate their solid-state structures [5] [6]. These studies reveal important information about conformational preferences, intermolecular interactions, and crystal packing arrangements that influence the physical properties of the compounds [21].
The potential for crystal polymorphism in Piboserod and related compounds represents an important consideration for pharmaceutical development [22]. Different crystalline forms can exhibit varying solubility, stability, and bioavailability characteristics [22] [21]. Solid-state NMR spectroscopy provides a complementary approach for studying crystal polymorphism when single crystals suitable for X-ray analysis are not available [21].
Piboserod, chemically designated as N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H- [1] [2]oxazino[3,2-a]indole-10-carboxamide, represents a highly selective and potent antagonist of the 5-hydroxytryptamine 4 receptor [1] [3]. The compound demonstrates exceptional binding affinity for the human 5-hydroxytryptamine 4(c) receptor, with a pKi value of 10.4 ± 0.1, corresponding to a Ki value of approximately 0.04 nanomolar [4]. This remarkable potency places piboserod among the most potent 5-hydroxytryptamine 4 receptor antagonists ever developed.
The selectivity profile of piboserod is particularly noteworthy when compared to other serotonin receptor subtypes. The compound exhibits significantly lower affinity for the 5-hydroxytryptamine 2B receptor, with a pKi value of 6.6 ± 0.1 (Ki = 251 nanomolar), resulting in approximately 6,300-fold selectivity for the 5-hydroxytryptamine 4 receptor over the 5-hydroxytryptamine 2B subtype [4]. This exceptional selectivity contrasts markedly with other 5-hydroxytryptamine 4 ligands such as tegaserod, which displays identical affinity for both 5-hydroxytryptamine 4(c) and 5-hydroxytryptamine 2B receptors (pKi = 8.4 for both subtypes), making it essentially non-selective [4].
Table 1: Comparative Binding Affinity Data for 5-Hydroxytryptamine 4 Receptor Ligands
| Compound | 5-HT4(c) pKi | 5-HT2B pKi | Ki (nM) 5-HT4 | Selectivity Ratio |
|---|---|---|---|---|
| Piboserod | 10.4 ± 0.1 | 6.6 ± 0.1 | 0.04 | ~6,300-fold |
| GR113808 | 10.9 ± 0.1 | ND | 0.13 | High |
| Tegaserod | 8.4 ± 0.1 | 8.4 ± 0.1 | 40 | Non-selective |
| Serotonin | 6.9 ± 0.1 | 8.1 ± 0.3 | 1,260 | Reference |
ND = Not Determined
The functional antagonist properties of piboserod have been extensively characterized in human detrusor muscle preparations. In these studies, piboserod demonstrated concentration-dependent antagonism of serotonin-induced contractile responses with a KB value of 0.56 ± 0.09 nanomolar [5] [6]. This antagonist potency was confirmed through Schild analysis, demonstrating competitive inhibition with no effect on basal muscle contractions [5].
In guinea pig distal colon longitudinal muscle myenteric plexus preparations, piboserod exhibited an apparent pA2 value of 10.6 ± 0.1, confirming its high potency as a competitive antagonist [7] [8]. Low concentrations (0.1-10 nanomolar) produced parallel rightward shifts of serotonin concentration-response curves without affecting maximum responses, consistent with competitive antagonism [7] [8].
The receptor occupancy studies provide additional insights into piboserod pharmacological profile. In vivo receptor occupancy experiments demonstrated that piboserod achieves 50% receptor occupancy at an effective dose (ED50) of 2.0 milligrams per kilogram, indicating excellent target engagement [9]. This compares favorably with other 5-hydroxytryptamine 4 ligands, with only the investigational compound PF04995274 showing superior potency (ED50 = 0.02 milligrams per kilogram) [9].
The structure-activity relationship profile of piboserod reveals critical molecular features that contribute to its exceptional 5-hydroxytryptamine 4 receptor binding affinity and selectivity. The compound belongs to the oxazino[3,2-a]indole carboxamide class, featuring a unique tricyclic core structure that distinguishes it from other 5-hydroxytryptamine 4 ligands [10] [11].
Table 2: Key Structural Features and Their SAR Contributions
| Structural Element | Molecular Function | SAR Impact |
|---|---|---|
| Oxazino[3,2-a]indole core | Essential pharmacophore | High binding affinity |
| N-butylpiperidine substituent | Optimal lipophilic chain | Enhanced potency |
| Carboxamide linker | Hydrogen bonding | Receptor selectivity |
| Molecular weight (369.5 Da) | Drug-like properties | Oral bioavailability |
The oxazino[3,2-a]indole core represents the fundamental pharmacophore responsible for 5-hydroxytryptamine 4 receptor recognition [12] [13]. This tricyclic system incorporates an oxygen atom in the oxazine ring, which serves as a hydrogen bond acceptor and contributes significantly to receptor binding affinity [12]. Structure-activity relationship studies have demonstrated that replacement of this core with other heterocyclic systems results in substantial loss of activity [14] [12].
The N-butylpiperidine substituent attached to the carboxamide nitrogen provides optimal hydrophobic interactions within the receptor binding pocket [13]. The four-carbon alkyl chain length appears to be ideal, as shorter or longer alkyl chains result in reduced potency [13]. This finding is consistent with the general structure-activity relationship principles observed for other 5-hydroxytryptamine 4 antagonists, where specific alkyl chain lengths optimize hydrophobic pocket interactions [14] [15].
The carboxamide linker connecting the indole core to the piperidine moiety serves multiple functions in receptor binding [16] [17]. This functional group provides hydrogen bonding opportunities with key amino acid residues in the receptor binding site, particularly serine and tyrosine residues that have been identified through mutagenesis studies [16]. The amide carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen can participate in hydrogen bonding interactions depending on the specific receptor conformation [16] [17].
Molecular modeling studies have revealed that piboserod interacts with several critical amino acid residues in the 5-hydroxytryptamine 4 receptor binding site [16] [17]. The indole nitrogen forms hydrogen bonds with serine 5.43, while the carboxamide oxygen interacts with tyrosine 7.43 [16]. These interactions are consistent with mutagenesis data showing that mutations of these residues dramatically reduce both ligand binding and receptor functional activity [16].
The tricyclic nature of the oxazino[3,2-a]indole system provides conformational rigidity that preorganizes the molecule for optimal receptor binding [12]. This conformational constraint reduces the entropic penalty associated with ligand binding and contributes to the high binding affinity observed for piboserod [12]. The rigid structure also minimizes conformational flexibility that could lead to binding to off-target receptors, thereby contributing to selectivity [12].
Substitution patterns on the indole ring system have been extensively studied in related compounds [14] [15]. Small lipophilic substituents at specific positions can be tolerated or even enhance activity, while polar substituents generally reduce binding affinity [14]. The unsubstituted indole ring in piboserod appears to provide optimal receptor interactions without introducing steric hindrance or unfavorable electrostatic interactions [14].
The pharmacological profile of piboserod can be most effectively understood through systematic comparison with other clinically relevant 5-hydroxytryptamine 4 receptor ligands, including both agonists and antagonists that have been developed for therapeutic applications.
Table 3: Comparative Pharmacological Profiles of 5-Hydroxytryptamine 4 Ligands
| Compound | Class | pKi (5-HT4) | Selectivity | Clinical Status |
|---|---|---|---|---|
| Piboserod | Antagonist | 10.4 | High (6,300-fold) | Phase II |
| GR113808 | Antagonist | 10.9 | Very High | Research tool |
| Cisapride | Agonist | ~7.5 | Low | Withdrawn |
| Tegaserod | Agonist | 8.4 | Non-selective | Restricted |
| Prucalopride | Agonist | 7.37 | Moderate | Approved |
| Mosapride | Agonist | ~6.0 | Tissue-selective | Approved |
GR113808 represents the most potent 5-hydroxytryptamine 4 receptor antagonist reported in the literature, with a pKi value of 10.9 ± 0.1 [4] [18]. While slightly more potent than piboserod, GR113808 has been primarily utilized as a research tool rather than developed for clinical applications [18]. Both compounds share similar pharmacological profiles as highly potent, competitive antagonists with excellent selectivity for 5-hydroxytryptamine 4 receptors [4] [18].
Cisapride, a benzamide derivative that was the first 5-hydroxytryptamine 4 agonist to achieve widespread clinical use, demonstrates significantly lower binding affinity compared to piboserod [19] [20]. More importantly, cisapride exhibits poor selectivity, with significant binding to human ether-a-go-go-related gene potassium channels, leading to cardiac arrhythmias and its eventual withdrawal from most markets [20]. This safety profile contrasts sharply with piboserod, which has not demonstrated significant cardiac safety concerns in clinical trials [21] [22].
Tegaserod, an indole carbazimidamide 5-hydroxytryptamine 4 agonist, provides an interesting comparator due to its structural similarity to piboserod [4] [23]. Both compounds contain indole ring systems, yet they exhibit markedly different selectivity profiles. Tegaserod displays equal affinity for 5-hydroxytryptamine 4(c) and 5-hydroxytryptamine 2B receptors (pKi = 8.4 for both), making it essentially non-selective [4]. This non-selectivity contributed to cardiovascular safety concerns that led to its restricted availability [24]. The superior selectivity of piboserod over tegaserod highlights the importance of the oxazino ring system in conferring receptor selectivity [4].
The benzamide agonists prucalopride and mosapride represent more recent developments in 5-hydroxytryptamine 4 pharmacology [19] [25]. Prucalopride demonstrates moderate selectivity and has achieved regulatory approval for chronic constipation [25]. Mosapride exhibits interesting tissue selectivity, showing preferential activity in upper gastrointestinal tissues compared to colonic tissues [19]. However, both compounds demonstrate lower binding affinity compared to piboserod, with prucalopride showing pKi values ranging from 6.86 to 7.37 across different 5-hydroxytryptamine 4 receptor splice variants [25].
The functional selectivity of piboserod extends beyond simple binding affinity considerations. In functional assays measuring adenylyl cyclase activation, piboserod demonstrates pure antagonist behavior with no intrinsic agonist activity [3] [7]. This contrasts with some 5-hydroxytryptamine 4 ligands that exhibit partial agonist properties, which can complicate their therapeutic applications [26] [27].
Tissue distribution studies reveal that piboserod achieves effective receptor occupancy across multiple organ systems [9]. In contrast to tissue-selective agents like mosapride, piboserod demonstrates consistent antagonist activity in cardiac, gastrointestinal, and urological tissues [28] [5] [6]. This broad tissue activity profile reflects the compound systemic bioavailability and lack of tissue-specific metabolism [9].
The duration of action represents another important pharmacological distinction. Piboserod demonstrates sustained receptor occupancy with prolonged antagonist effects [9]. This pharmacokinetic profile contrasts with some 5-hydroxytryptamine 4 ligands that exhibit rapid metabolism and short duration of action [26]. The sustained activity of piboserod has facilitated clinical trial designs requiring once-daily dosing regimens [21] [22].
Safety profiles vary significantly among 5-hydroxytryptamine 4 ligands, largely reflecting their selectivity characteristics [20]. The high selectivity of piboserod for 5-hydroxytryptamine 4 receptors over other serotonin receptor subtypes and ion channels has translated into a favorable safety profile in clinical studies [21] [22]. This contrasts markedly with less selective agents like cisapride, which demonstrated significant off-target effects leading to serious adverse events [20].